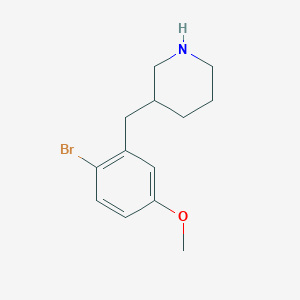
Butyl 3-(chlorosulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C₇H₁₃ClO₄S. It is a type of ester, characterized by the presence of a butyl group attached to the oxygen atom of the ester functional group, and a chlorosulfonyl group attached to the propanoate chain. This compound is primarily used in research and development, particularly in the fields of organic synthesis and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(chlorosulfonyl)propanoate typically involves the esterification of 3-(chlorosulfonyl)propanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
3-(chlorosulfonyl)propanoic acid+butanolH2SO4butyl 3-(chlorosulfonyl)propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve more sustainable and versatile synthesis compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:
Substitution: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: 3-(chlorosulfonyl)propanoic acid and butanol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 3-(chlorosulfonyl)propanoate is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of butyl 3-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Butyl propanoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(chlorosulfonyl)propanoate: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties and reactivity.
Uniqueness
Butyl 3-(chlorosulfonyl)propanoate is unique due to the presence of both the butyl ester and chlorosulfonyl functional groups, which confer distinct reactivity and applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C7H13ClO4S |
|---|---|
Peso molecular |
228.69 g/mol |
Nombre IUPAC |
butyl 3-chlorosulfonylpropanoate |
InChI |
InChI=1S/C7H13ClO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3 |
Clave InChI |
TZZSCEHQOFWBLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


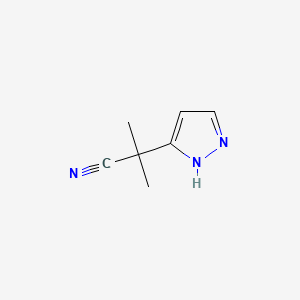

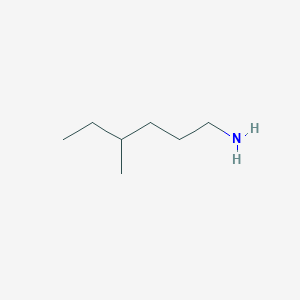
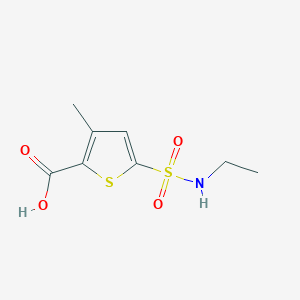
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
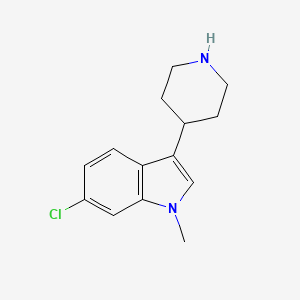
![tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B13538139.png)
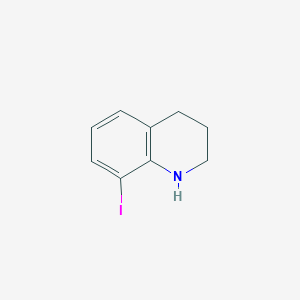
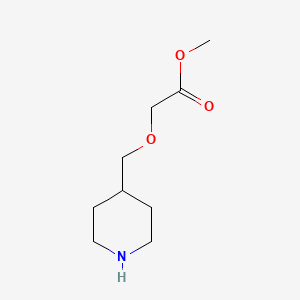
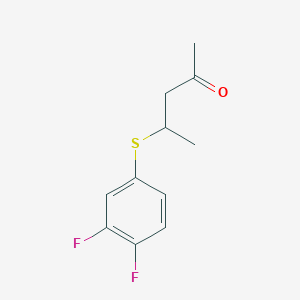
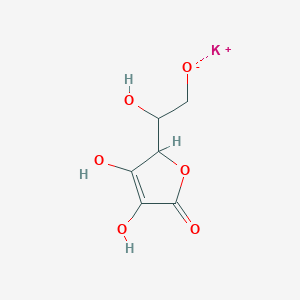
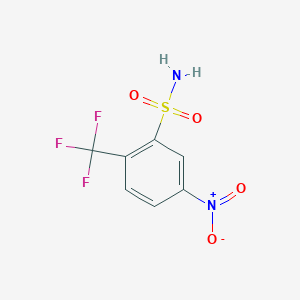
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)
